molecular formula C19H17NO6S B5571460 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5571460
M. Wt: 387.4 g/mol
InChI Key: SLHVHKOOJMYHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives, such as the one , often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a study highlighted an eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing the utility of catalytic amounts of polystyrene-supported p-toluenesulfonic acid in ethanol at elevated temperatures for promoting C-C/C-O bond formations (Jadhav et al., 2018). This method offers advantages such as short reaction times, excellent yields, and tolerance to a wide range of functional groups.

Molecular Structure Analysis

Chromene derivatives exhibit diverse molecular conformations influenced by their substituents. For example, the crystal structures of certain N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives reveal that these molecules generally adopt an anti-rotamer conformation about the C-N bond. The orientation of the amide oxygen atom can vary, being either trans- or cis-related to the oxygen atom of the pyran ring, which affects the overall molecular geometry and potential intermolecular interactions (Reis et al., 2013).

Chemical Reactions and Properties

Chromene-based compounds are known for their reactivity, particularly in the formation of novel complexes with metals. For instance, the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has been explored, revealing the ability of these organic ligands to coordinate with metal ions through nitrogen, sulfur, and oxygen atoms, forming structures with significant electrochemical properties (Myannik et al., 2018).

Scientific Research Applications

Structural Analysis and Polymorphism

Research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has unveiled critical insights into their crystal structures and polymorphism, indicating the importance of their conformation and packing in solid states. These studies reveal how the anti-rotamer conformation about the C-N bond and the amide O atom's position significantly impact the compound's crystalline structure. Such insights are vital for understanding the physicochemical properties and stability of related compounds (Reis et al., 2013).

Synthesis Techniques

The development of novel synthesis methods for chromene derivatives, including 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives , highlights the versatility and potential of these compounds in creating biologically active molecules. These methods enable the rapid generation of compound libraries, crucial for drug discovery and material science applications (Vodolazhenko et al., 2012).

Biological Applications

Investigations into the biological activities of chromene derivatives, such as their antimicrobial properties, provide a glimpse into their potential therapeutic applications. For example, studies on coumarin-3-carboxamides bearing various N-heterocycles have demonstrated significant antimicrobial activities, suggesting their potential use as antimicrobial agents (Azab et al., 2017).

Material Science Applications

Research into the synthesis and properties of novel poly(coumarin-amide)s has shown that these compounds exhibit desirable properties such as good thermal stability and film-forming capabilities, making them interesting candidates for material science applications. These studies explore the potential use of chromene derivatives in creating new materials with specific optical and thermal properties (Nechifor, 2009).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20(11-15-5-3-8-25-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHVHKOOJMYHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.